molecular formula C22H29N3O3 B2672655 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034613-29-9

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2672655
CAS No.: 2034613-29-9
M. Wt: 383.492
InChI Key: OJYZUXNVNYPSON-UHFFFAOYSA-N
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Description

Historical Development of Oxalamide Pharmacophores

Oxalamides, derivatives of oxalic acid diamides, have evolved from simple agrochemical stabilizers to critical scaffolds in medicinal chemistry. Early applications focused on their role as slow-release nitrogen sources in fertilizers due to their hydrolytic stability. The discovery of N,N'-substituted oxalamides as ligands in copper-catalyzed Ullmann-Goldberg reactions marked their entry into synthetic organic chemistry, enabling aryl amination and amidation.

The transition to biomedical applications began with studies on oxalamide-bridged ferrocenes, which demonstrated antiproliferative effects against cervical (HeLa) and breast (MCF7) cancer cells. For example, oxalamide 3 (Boc–NH–Fn–CO–Ala–OMe dimer) exhibited a 3-fold stronger cytotoxic effect on HeLa cells compared to normal HEK293T cells, attributed to intramolecular hydrogen bonding and chiral organization. Concurrently, fluorinated benzyloxalamides emerged as cholesteryl ester transfer protein (CETP) inhibitors, highlighting their potential in cardiovascular disease.

In antiviral research, oxalamide derivatives targeting HIV-1 gp120 disrupted viral entry by blocking CD4 receptor interactions. Pyrrole-oxalamide hybrids further expanded their utility, with structural optimization enhancing binding affinity to the Phe43 cavity of gp120.

Table 1: Key Oxalamide Derivatives and Their Applications

Compound Class Biological Activity Key Findings References
Ferrocene-oxalamide hybrids Anticancer (HeLa, MCF7) Induced apoptosis via Annexin V/7-AAD pathway
Fluorinated benzyloxalamides CETP inhibition Improved lipid metabolism in preclinical models
Pyrrole-oxalamide hybrids HIV-1 gp120 antagonism IC₅₀ values <1 μM in pseudovirus assays
Alicyclic oxalamides Immunomodulation (TNFα, IL6) Differential cytokine regulation in macrophages

Research Significance in Heterocyclic Medicinal Chemistry

The target compound’s structure merges benzofuran, dimethylaminoethyl, and cyclohexenylethyl groups—heterocyclic motifs with distinct pharmacological profiles. Benzofuran derivatives are renowned for their antimicrobial and anticancer properties, while cyclohexene moieties enhance lipophilicity and membrane permeability. The dimethylamino group introduces cationic character, potentially facilitating DNA intercalation or protein binding.

Oxalamide’s dual hydrogen-bonding capacity enables precise conformational control, critical for target engagement. For instance, intramolecular hydrogen bonds in ferrocene-oxalamide 3 stabilized chiral conformers, enhancing cytotoxic selectivity. Similarly, fluorinated benzyloxalamides leveraged π-π stacking and hydrophobic interactions for CETP inhibition.

Structural Advantages of the Target Compound

  • Benzofuran : Enhances aromatic stacking with protein pockets (e.g., gp120’s Phe43 cavity).
  • Cyclohexene : Modulates solubility and bioavailability via lipophilic interactions.
  • Oxalamide core : Facilitates hydrogen bonding with residues in enzymatic active sites.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize oxalamides in cancer immunotherapy. Hybrid oxalamide inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), such as linrodostat analogues, disrupt tryptophan metabolism and enhance antitumor T-cell responses. However, challenges persist:

  • Mechanistic clarity : The apoptosis pathway activation by ferrocene-oxalamides remains partially elucidated.
  • Selectivity : Off-target effects observed in alicyclic oxalamides necessitate structural refinement.
  • In vivo validation : Most studies are limited to cell-based assays, lacking pharmacokinetic profiling.

Table 2: Comparative Bioactivity of Oxalamide Derivatives

Compound Target Potency (IC₅₀/EC₅₀) Selectivity Index
Ferrocene-oxalamide 3 HeLa cells 48.7 μM 3.1 (vs. HEK293T)
Linrodostat hybrid IDO1 enzyme 0.8 nM >100 (vs. TDO)
Alicyclic oxalamide 8a TNFα production 12.4 μM 2.5 (vs. IL6)

Interdisciplinary Research Approaches

The design of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exemplifies convergent methodologies:

  • Synthetic chemistry : Oxalyl chloride-mediated dimerization, as used for ferrocene-oxalamides, could enable scalable synthesis.
  • Computational modeling : Glide docking and pharmacophore mapping optimize substituent placement for target binding.
  • Biological evaluation : High-throughput screening against tumor cell lines and cytokine assays validate immunomodulatory potential.

Future Directions

  • Structure-activity relationship (SAR) studies : Systematic variation of benzofuran and cyclohexene substituents.
  • Proteomic profiling : Identify off-target interactions using mass spectrometry.
  • Co-crystallization : Resolve binding modes with IDO1 or gp120 via X-ray diffraction.

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-25(2)18(20-14-17-10-6-7-11-19(17)28-20)15-24-22(27)21(26)23-13-12-16-8-4-3-5-9-16/h6-8,10-11,14,18H,3-5,9,12-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYZUXNVNYPSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic compound that has recently attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the oxalamide class, which is derived from oxalic acid and is characterized by its unique structural features that may confer specific biological properties.

  • Molecular Formula : C₁₉H₃₁N₃O₂
  • Molecular Weight : Approximately 333.48 g/mol
  • CAS Number : 2034563-35-2

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the dimethylamino and cyclohexenyl groups. Each step requires careful optimization of reaction conditions to achieve high purity and yield.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may engage in hydrophobic interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions, modulating the activity of target proteins.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some oxalamides have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains.
  • Neuroprotective Effects : Compounds with similar functional groups may exert protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure–activity relationships (SAR):

  • Antitumor Studies : A series of benzofuran derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications in substituents significantly influenced their potency, suggesting a direct relationship between structure and biological activity.
    CompoundIC50 (µM)Cell Line
    Compound A10.5HeLa
    Compound B15.3MCF7
    Compound C8.7A549
  • Antimicrobial Activity : Research has shown that certain oxalamides possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    CompoundZone of Inhibition (mm)Bacteria Strain
    Compound D20E. coli
    Compound E25S. aureus
  • Neuroprotection : Studies have also explored the neuroprotective potential of benzofuran derivatives. Compounds were tested for their ability to reduce oxidative stress in neuronal cells.
    • Findings : Compounds demonstrated varying degrees of neuroprotection, with some showing significant reductions in reactive oxygen species (ROS).

Comparison with Similar Compounds

Amide Backbone Variations

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A monoamide with an N,O-bidentate directing group, suitable for metal-catalyzed C–H functionalization. Unlike the target compound, its simpler amide structure limits conformational flexibility .

Aromatic and Heterocyclic Substituents

  • Benzofuran vs. Benzamide () : The benzofuran group in the target compound introduces an oxygen heteroatom, enhancing π-π stacking interactions compared to the 3-methylbenzamide group. This difference may alter solubility and electronic properties .
  • Triazolyl and Dibenzylamino Groups (): The compound in features a 1,2,3-triazole and dibenzylamino group, which are polar and capable of coordination.

Functional Group Influence

  • Dimethylaminoethyl Chain: Present in both the target compound and BP 277721496-40-8 (). This group contributes to basicity and solubility in polar solvents. However, the target’s benzofuran-linked dimethylaminoethyl chain may exhibit altered steric effects compared to sulfur-containing analogs (e.g., methylsulfanyl ethyl in BP 277721496-40-8) .
  • Cyclohexenyl vs. Phenyl Groups : The cyclohexenyl moiety in the target compound introduces steric hindrance and conformational rigidity compared to phenyl groups in analogs like N-[2-(phenylmethyl)phenyl]-2-chloro-acetamide (). This could affect binding to hydrophobic pockets in proteins .

Data Table: Key Structural and Hypothetical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide BP 277721496-40-8
Molecular Weight ~450 g/mol (estimated) 207.27 g/mol ~400 g/mol (estimated)
Key Functional Groups Oxalamide, benzofuran, dimethylamino, cyclohexenyl Benzamide, N,O-bidentate Furan-2-yl, methylsulfanyl, nitroethene
Solubility Moderate (polar aprotic solvents) High in polar solvents (hydroxy group) Low (sulfur-containing hydrophobic chain)
Synthetic Complexity High (multiple coupling steps) Low (single acylation) Moderate (protection/deprotection)

Research Implications and Limitations

While the target compound’s structural features suggest advantages in drug design (e.g., enhanced binding and lipophilicity), direct pharmacological data are absent in the provided evidence. Comparisons are based on structural analogs, highlighting the need for experimental validation of its physicochemical and biological properties.

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